molecular formula C16H22BrNO3 B2631048 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine CAS No. 2241142-43-6

4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine

Cat. No.: B2631048
CAS No.: 2241142-43-6
M. Wt: 356.26
InChI Key: HXAVOHCGNNOWAA-UHFFFAOYSA-N
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Description

4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine is a chemically synthesized compound recognized in scientific research for its activity as a serotonergic ligand , with a particular affinity for the 5-HT1A receptor subtype. The 5-HT1A receptor is a critical target in neuropharmacology , implicated in the modulation of mood, anxiety, and cognition. This compound's molecular structure, featuring a benzoxepin core linked to a morpholine moiety, is designed to mimic key aspects of established 5-HT1A receptor agonists and antagonists. Its primary research value lies in its utility as a pharmacological tool compound for investigating the complex signaling pathways and physiological roles of the serotonin system in vitro. Researchers employ this ligand in receptor binding assays to study occupancy and selectivity, and in functional studies to probe downstream cellular responses. Investigations utilizing this compound contribute to the foundational understanding of neuropsychiatric disorders and support the early-stage discovery of novel therapeutic agents targeting serotonin receptors.

Properties

IUPAC Name

4-[2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c17-13-3-4-14-15(2-1-8-20-16(14)12-13)21-11-7-18-5-9-19-10-6-18/h3-4,12,15H,1-2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAVOHCGNNOWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)Br)OC1)OCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine typically involves the following steps:

    Bromination: The starting material, 2,3,4,5-tetrahydro-1-benzoxepin, is brominated to introduce the bromine atom at the 8-position.

    Ether Formation: The brominated benzoxepin is then reacted with ethylene oxide to form the ethoxy bridge.

    Morpholine Introduction: Finally, the ethoxy intermediate is reacted with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
  • Key Differences : Replaces the morpholine group with a terminal hydroxyl (-OH) group.
  • Molecular Weight : 287.15 g/mol (vs. higher molecular weight for the morpholine derivative due to the morpholine ring) .
  • Functional Impact : The absence of the morpholine ring reduces polarity and may decrease binding affinity to amine-targeted receptors.
  • Applications : Used as a precursor or intermediate in synthesizing more complex derivatives like the target compound .
(b) 4-[2-[[5-Methyl-1-(2-Naphthalenyl)-1H-Pyrazol-3-yl]oxy]ethyl]morpholine Hydrochloride (S1RA)
  • Key Differences : Substitutes the benzoxepin ring with a pyrazole-naphthalene system and exists as a hydrochloride salt.
  • Molecular Weight: Not explicitly stated, but the naphthalene group increases hydrophobicity compared to the benzoxepin core.
  • The hydrochloride salt improves aqueous solubility for in vivo studies .
  • Applications : Marketed as S1RA for preclinical research, targeting sigma-1 receptors .
(c) (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole (Compound 9)
  • Key Differences : Replaces the benzoxepin-morpholine system with an oxazole ring and bromophenyl substituents.
  • Structural Features : Exhibits π-π stacking and CH-Br interactions in its crystal lattice, which may enhance thermal stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine C₁₇H₂₂BrNO₃ ~368.27 (estimated) Benzoxepin, morpholine, bromine CNS drug discovery scaffold
2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol C₁₂H₁₅BrO₃ 287.15 Benzoxepin, ethanol, bromine Synthetic intermediate
4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine HCl C₂₁H₂₃N₃O₂·HCl ~414.90 (estimated) Pyrazole, naphthalene, morpholine Sigma-1 receptor research
(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole C₂₃H₁₉BrN₂O 419.32 Oxazole, bromophenyl Crystal engineering studies

Research Findings and Implications

Bioavailability: The morpholine group in the target compound enhances solubility compared to the ethanol-terminated analogue, critical for oral bioavailability .

Receptor Binding : S1RA’s pyrazole-naphthalene system demonstrates higher selectivity for sigma-1 receptors, while the benzoxepin-morpholine scaffold may offer broader CNS applicability due to its flexible structure .

Stability : Compound 9’s oxazole ring and CH-Br interactions confer greater thermal stability, whereas the benzoxepin-morpholine derivative may require stabilization in formulations .

Biological Activity

Introduction

4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine is a synthetic compound that combines a morpholine ring with a benzoxepine moiety. This unique structural arrangement suggests potential therapeutic applications, particularly in targeting specific biological pathways. The compound's molecular formula is C12H15BrO3C_{12}H_{15}BrO_3 with a molecular weight of approximately 287.15 g/mol .

Structural Features

The compound's structure includes:

  • Morpholine Ring : Provides both ether and amine functionalities.
  • Benzoxepine Moiety : A bicyclic framework that enhances biological properties.

This combination may lead to enhanced selectivity and efficacy in therapeutic applications compared to similar compounds.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds have shown various pharmacological activities, suggesting potential avenues for investigation:

  • Prokineticin Receptor Antagonism : Patent literature indicates that similar compounds may act as antagonists for prokineticin receptors, which are involved in various physiological processes including circadian rhythms and reproductive functions .
  • Anticancer Potential : Benzoxepine derivatives have been studied for their anticancer properties. The presence of the morpholine ring may enhance the compound's ability to interact with biological targets relevant to cancer therapy .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its potential therapeutic effects. Preliminary studies on structurally similar compounds indicate interactions with:

  • Enzymes : Modifications to the molecule could improve its binding affinity and specificity towards target enzymes.
  • Receptors : Investigating receptor binding profiles could reveal its mechanism of action.

Comparative Analysis

A comparative analysis of structurally similar compounds sheds light on the potential biological activity of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepinBenzoxepine corePotential anticancer activityLacks morpholine moiety
Morpholine derivativesMorpholine ringVarious pharmacological activitiesBroad utility in organic synthesis
Other benzoxepinesSimilar bicyclic structureDiverse biological effectsVarying substituents alter activity

This table illustrates how the dual functionality from both morpholine and benzoxepine components can provide enhanced biological activity.

Q & A

Basic Research Question

  • HPLC/UV-Vis : A C18 column with acetonitrile/water (0.1% TFA) gradient elution (e.g., 30% → 80% ACN over 20 min) detects impurities ≥0.1% .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values to confirm stoichiometry .
  • Melting Point Determination : Compare observed mp (e.g., 132–135°C) with literature values to identify polymorphic forms .

How does the electronic environment of the bromobenzoxepin moiety influence reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing bromine at the 8-position activates the benzoxepin ring toward Suzuki-Miyaura couplings. Key considerations:

  • Ligand Selection : Use Pd(PPh₃)₄ with arylboronic acids in toluene/EtOH (3:1) at 80°C to minimize dehalogenation .
  • Steric Effects : Bulky substituents on the boronic acid may require microwave-assisted heating (120°C, 30 min) to enhance coupling efficiency .
  • Byproduct Analysis : Monitor for debrominated products via GC-MS or HPLC .

What strategies mitigate instability during storage, particularly for hygroscopic or light-sensitive batches?

Basic Research Question

  • Storage Conditions : Use amber glass vials under nitrogen at −20°C to prevent photodegradation and hydrolysis .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to track decomposition (e.g., morpholine ring oxidation) .
  • Lyophilization : For aqueous solutions, lyophilize to a powder and store with desiccants (e.g., silica gel) .

How can computational modeling predict the compound’s binding affinity to biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with the benzoxepin core as a rigid scaffold and morpholine as a flexible side chain to simulate binding to receptors (e.g., GPCRs) .
  • QSAR Studies : Correlate substituent effects (e.g., bromine vs. fluorine) with bioactivity using descriptors like logP, polar surface area, and H-bond acceptors .
  • MD Simulations : Analyze conformational stability in lipid bilayers (GROMACS) to assess membrane permeability .

What are the common byproducts formed during synthesis, and how are they characterized?

Advanced Research Question

  • N-Oxidation : Morpholine’s tertiary amine may oxidize to N-oxide under acidic conditions; detect via LC-MS (M+16) .
  • Ether Cleavage : Harsh acidic conditions can hydrolyze the benzoxepin ether bond; identify fragments via HRMS and NMR .
  • Purification : Use preparative HPLC with a biphenyl column (5 µm, 250 × 21.2 mm) and isocratic elution (60% MeOH) to isolate pure product .

How do structural analogs with varied substituents (e.g., fluoro vs. bromo) impact in vitro bioactivity?

Advanced Research Question

  • SAR Studies : Replace bromine with fluorine to assess halogen bonding effects on kinase inhibition (e.g., IC₅₀ shifts in enzymatic assays) .
  • Electrophilicity : Bromine’s polarizability enhances interactions with hydrophobic pockets, while fluorine’s electronegativity improves metabolic stability .
  • Assay Design : Use HEK293 cells transfected with target receptors (e.g., serotonin transporters) to compare EC₅₀ values via fluorescence polarization .

What safety protocols are essential for handling brominated intermediates?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with brominated compounds .
  • Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal in halogenated solvent containers .
  • Ventilation : Use fume hoods during reactions releasing HBr gas (e.g., dehydrobromination) .

How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Advanced Research Question

  • PK/PD Modeling : Measure plasma half-life (e.g., via IV administration in rodents) and adjust dosing regimens to align with in vitro IC₅₀ .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., demethylated or hydroxylated derivatives) that contribute to in vivo activity .
  • Tissue Distribution : Autoradiography or PET imaging with radiolabeled compound quantifies target engagement in specific organs .

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